molecular formula C26H29N5O2S B12414712 PROTAC BRD4 Degrader-7

PROTAC BRD4 Degrader-7

Cat. No.: B12414712
M. Wt: 475.6 g/mol
InChI Key: PMSPBUOYDPYDPF-FQEVSTJZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC BRD4 Degrader-7 involves the use of click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the coupling of an alkyne group with an azide group to form a triazole ring . The reaction conditions typically include the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as described above, but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

PROTAC BRD4 Degrader-7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the CuAAC reaction is a triazole ring, which is a key component of the this compound molecule .

Properties

Molecular Formula

C26H29N5O2S

Molecular Weight

475.6 g/mol

IUPAC Name

tert-butyl 2-[(9S)-7-[4-(3-aminoprop-1-ynyl)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

InChI

InChI=1S/C26H29N5O2S/c1-15-16(2)34-25-22(15)23(19-11-9-18(10-12-19)8-7-13-27)28-20(14-21(32)33-26(4,5)6)24-30-29-17(3)31(24)25/h9-12,20H,13-14,27H2,1-6H3/t20-/m0/s1

InChI Key

PMSPBUOYDPYDPF-FQEVSTJZSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)C#CCN)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)C#CCN)C

Origin of Product

United States

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